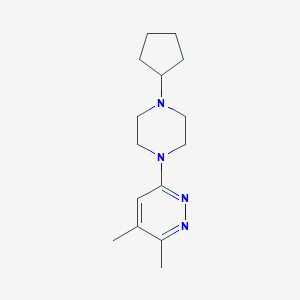![molecular formula C17H17NO3S B12263873 N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12263873.png)
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a thiophene ring, a cyclopropyl group, and a benzodioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Benzodioxine Formation: The benzodioxine moiety can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the cyclopropyl group can produce cyclopropane derivatives .
Scientific Research Applications
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Material Science: The thiophene ring’s electronic properties make this compound useful in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: The compound can be used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, share some structural similarities.
Cyclopropyl Compounds: Cyclopropyl-containing drugs such as ciprofloxacin and efavirenz are examples of compounds with similar structural motifs.
Uniqueness
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of a thiophene ring, a cyclopropyl group, and a benzodioxine moiety. This unique structure imparts specific electronic and steric properties that can be exploited for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C17H17NO3S |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[(1-thiophen-3-ylcyclopropyl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C17H17NO3S/c19-16(15-9-20-13-3-1-2-4-14(13)21-15)18-11-17(6-7-17)12-5-8-22-10-12/h1-5,8,10,15H,6-7,9,11H2,(H,18,19) |
InChI Key |
DJVYBLRCRBPQJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CNC(=O)C2COC3=CC=CC=C3O2)C4=CSC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12263790.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-fluoroquinazoline](/img/structure/B12263795.png)
![2-[1-(3,5-Dimethoxybenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine](/img/structure/B12263799.png)

![4-Methoxy-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12263813.png)
![4-methoxy-7-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B12263820.png)
![N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12263828.png)
![2-methyl-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B12263845.png)
![1-(Cyclopropanesulfonyl)-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane](/img/structure/B12263846.png)
![2-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-4-(trifluoromethyl)pyridine](/img/structure/B12263849.png)
![4-[(4-Chloro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B12263850.png)
![4-({1-[(2,6-Difluorophenyl)methyl]azetidin-3-yl}oxy)-2-methylpyridine](/img/structure/B12263857.png)
![5-Bromo-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B12263859.png)
![4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B12263865.png)
